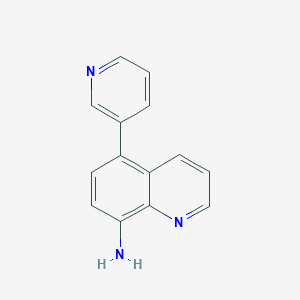

5-(pyridin-3-yl)quinolin-8-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-pyridin-3-ylquinolin-8-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3/c15-13-6-5-11(10-3-1-7-16-9-10)12-4-2-8-17-14(12)13/h1-9H,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCWYPXZSHYPNMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C3C=CC=NC3=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Quinoline Pyridine Hybrid Systems in Contemporary Chemical Sciences

Quinoline (B57606), a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, and pyridine itself are fundamental building blocks in the realm of organic and medicinal chemistry. frontiersin.orgijaem.net When these two essential heterocyclic systems are combined into a single molecular entity, they form quinoline-pyridine hybrids. These hybrid systems have garnered considerable attention due to their potential to exhibit unique and enhanced pharmacological properties. frontiersin.orgtandfonline.com The rationale behind creating such hybrids lies in the principle of molecular hybridization, where two or more pharmacophores are combined to create a new molecule with potentially improved affinity, selectivity, and efficacy, or a broader spectrum of activity. frontiersin.org

The fusion of a quinoline moiety with a pyridine ring can be achieved through various synthetic strategies, including the Vilsmeier-Haack reaction. frontiersin.orgijaem.net The resulting hybrid structures are being investigated for a range of therapeutic applications. For instance, researchers have designed and synthesized novel quinoline-pyridine hybrids as potent inhibitors of PIM-1/2 kinases, which are implicated in various cancers. tandfonline.comnih.gov These studies have demonstrated that certain hybrids exhibit significant anticancer activity and can induce apoptosis in cancer cell lines. tandfonline.comnih.gov The versatility of this hybrid system allows for structural modifications at various positions on both the quinoline and pyridine rings, enabling chemists to fine-tune the molecule's properties for specific biological targets. frontiersin.orgtandfonline.com

An Overview of 8 Aminoquinoline Scaffolds in Medicinal Chemistry and Organic Synthesis Research

The 8-aminoquinoline (B160924) scaffold is a privileged structure in medicinal chemistry, historically recognized for its pivotal role in the development of antimalarial drugs. rsc.org Compounds like primaquine (B1584692) and tafenoquine, both bearing the 8-aminoquinoline core, have been instrumental in combating malaria, particularly the dormant liver stages of Plasmodium vivax. The significance of this scaffold extends far beyond its antimalarial applications. It is a versatile building block in organic synthesis and a key component in the design of new therapeutic agents. researchgate.netrsc.org

The nitrogen atom of the amino group at the 8-position, along with the quinoline (B57606) ring nitrogen, endows the 8-aminoquinoline scaffold with excellent metal-chelating properties. This characteristic has been exploited in various applications, including the development of sensors and catalysts. In medicinal chemistry, derivatives of 8-aminoquinoline have been investigated for a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective effects. mdpi.com

Furthermore, the 8-aminoquinoline moiety serves as a powerful directing group in C-H bond activation/functionalization reactions, a cutting-edge area of organic synthesis. researchgate.netrsc.org This allows for the selective introduction of various functional groups onto the quinoline core, providing access to a diverse range of novel compounds with potential applications in materials science and drug discovery. rsc.org The adaptability of the 8-aminoquinoline scaffold for functionalization makes it an invaluable tool for chemists seeking to create complex and biologically active molecules. nih.gov

Research Scope and Objectives Pertaining to 5 Pyridin 3 Yl Quinolin 8 Amine

Strategies for Quinoline Core Functionalization at the C-5 Position

The introduction of a pyridyl group at the C-5 position of the quinoline ring is a critical step in the synthesis of the target molecule. This is typically achieved through carbon-carbon bond-forming reactions, with transition-metal-catalyzed cross-coupling methodologies being particularly prominent.

Carbon-Carbon Bond Formation Reactions for Pyridyl Attachment

The creation of a carbon-carbon bond between the quinoline C-5 position and a pyridine ring can be accomplished through several established organic reactions. One of the most common approaches involves the use of organometallic reagents. For instance, a Grignard reagent derived from a bromopyridine can react with a 5-haloquinoline in the presence of a suitable catalyst. Similarly, organolithium reagents can be employed for this purpose. However, these methods can sometimes be limited by the functional group tolerance and the harsh reaction conditions required.

Exploration of Transition Metal Catalysis in Cross-Coupling Methodologies

Transition-metal-catalyzed cross-coupling reactions have become the cornerstone for the synthesis of biaryl compounds, including the pyridyl-quinoline scaffold. rsc.org These methods offer high efficiency, selectivity, and functional group tolerance.

The Suzuki-Miyaura coupling is a widely used method for this transformation. This reaction involves the coupling of a boronic acid or ester with a halide or triflate in the presence of a palladium catalyst and a base. For the synthesis of 5-(pyridin-3-yl)quinoline, this would typically involve the reaction of 5-bromoquinoline (B189535) with pyridine-3-boronic acid. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing side products.

Another powerful tool is the Stille coupling , which utilizes organotin reagents. The reaction of 5-bromoquinoline with a pyridylstannane, again in the presence of a palladium catalyst, can afford the desired product. While effective, the toxicity of organotin compounds is a significant drawback of this method.

The Negishi coupling , which employs organozinc reagents, offers an alternative with generally lower toxicity than organotin reagents. rsc.org The reaction of an organozinc derivative of pyridine with 5-haloquinoline catalyzed by a palladium or nickel complex can also lead to the formation of the C-C bond at the C-5 position.

More recent advancements have focused on direct C-H arylation, which avoids the pre-functionalization of one of the coupling partners. acs.org Rhodium and iridium-catalyzed direct arylations of pyridines and quinolines have been reported, offering a more atom-economical approach. escholarship.orgresearchgate.net For instance, a rhodium(I)-catalyzed direct arylation of a quinoline with a bromopyridine could potentially be employed. escholarship.org

The table below summarizes some of the key transition-metal-catalyzed cross-coupling reactions applicable to the synthesis of 5-arylquinolines.

| Coupling Reaction | Pyridyl Reagent | Quinoline Reagent | Catalyst System (Typical) |

| Suzuki-Miyaura | Pyridine-3-boronic acid | 5-Bromoquinoline | Pd(PPh₃)₄, Na₂CO₃ |

| Stille | 3-(Tributylstannyl)pyridine | 5-Bromoquinoline | Pd(PPh₃)₄ |

| Negishi | 3-(Chlorozincio)pyridine | 5-Bromoquinoline | PdCl₂(dppf) |

| Direct C-H Arylation | Bromopyridine | Quinoline | [RhCl(CO)₂]₂ |

Approaches for Amine Introduction at the C-8 Position of the Quinoline Ring

The introduction of an amine group at the C-8 position of the quinoline ring is the second key functionalization required for the synthesis of this compound. This can be achieved through either direct or indirect amination pathways.

Direct Amination Procedures

Direct amination involves the direct conversion of a C-H or C-X (where X is a leaving group) bond at the C-8 position to a C-N bond.

Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. mdpi.com This reaction is highly effective for the amination of aryl halides. In the context of our target molecule, a 5-(pyridin-3-yl)-8-bromoquinoline could be reacted with an ammonia (B1221849) surrogate or a protected amine in the presence of a palladium catalyst, a suitable ligand (e.g., a biarylphosphine), and a base to yield the desired 8-aminoquinoline derivative. mdpi.com The choice of the nitrogen source is critical; for instance, benzophenone (B1666685) imine can be used as an ammonia equivalent, followed by hydrolysis to release the primary amine.

Copper-catalyzed amination reactions, such as the Ullmann condensation , can also be employed. This typically involves the reaction of an 8-haloquinoline with an amine in the presence of a copper catalyst at elevated temperatures. While historically significant, these reactions often require harsh conditions compared to palladium-catalyzed methods.

Recent developments have also explored visible-light-induced amination of the quinoline C-8 position under mild conditions, offering a potentially greener alternative. acs.orgresearchgate.net

Indirect Amination Pathways

Indirect amination involves the introduction of a nitrogen-containing functional group that can be subsequently converted to an amine.

A common indirect route is through the reduction of a nitro group . If a 5-(pyridin-3-yl)-8-nitroquinoline can be synthesized, the nitro group can be readily reduced to an amine using various reducing agents, such as tin(II) chloride, iron in acetic acid, or catalytic hydrogenation. The synthesis of the 8-nitroquinoline (B147351) precursor can be achieved through nitration of the 5-pyridylquinoline, although regioselectivity can be a challenge.

Another indirect method involves the Curtius, Hofmann, or Schmidt rearrangements . These reactions convert a carboxylic acid or its derivative at the C-8 position into an amine. For example, a quinoline-8-carboxylic acid could be converted to an acyl azide, which then undergoes the Curtius rearrangement to form an isocyanate, followed by hydrolysis to yield the 8-aminoquinoline.

The Gabriel synthesis provides a classic method for preparing primary amines. This would involve the reaction of an 8-haloquinoline with potassium phthalimide, followed by hydrazinolysis or acidic hydrolysis to release the primary amine. researchgate.net

Multi-Component Reactions for Constructing the this compound Scaffold

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecule synthesis by combining three or more reactants in a single pot to form a product that contains significant portions of all the reactants. researchgate.net Several MCRs are known for the synthesis of the quinoline core, which could potentially be adapted to construct the this compound scaffold.

The Friedländer annulation is a classic MCR for quinoline synthesis, involving the condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an α-methylene group adjacent to a carbonyl. nih.gov To synthesize the target molecule via a Friedländer approach, one could envision a reaction between a suitably substituted 2-aminobenzaldehyde and a ketone bearing a pyridyl group. However, the direct incorporation of the 8-amino group and the 5-pyridyl substituent in a single Friedländer reaction can be challenging and may require a carefully designed set of starting materials.

The Doebner-von Miller reaction is another well-known method for quinoline synthesis, typically involving the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound. The Skraup synthesis is a related reaction using glycerol, an aniline, and an oxidizing agent. nih.gov While powerful for the synthesis of the basic quinoline skeleton, these methods often lack the regiocontrol necessary for the direct synthesis of a complex, specifically substituted quinoline like this compound.

More modern MCRs, often catalyzed by transition metals, have been developed to provide greater control and flexibility. acs.org For instance, a titanium-catalyzed three-component coupling has been reported for the synthesis of substituted quinolines. acs.org It is conceivable that a multi-component strategy could be devised where a substituted aniline, an alkyne, and a pyridine-containing component are brought together in a one-pot reaction to assemble the desired scaffold.

While a direct MCR for the synthesis of this compound may not be established, the principles of MCRs provide a promising avenue for future synthetic design, potentially offering a more convergent and efficient route compared to the more linear approaches of sequential functionalization.

An in-depth analysis of the synthetic methodologies for the chemical compound this compound and its related derivatives reveals a landscape rich with strategic chemical modifications. These methodologies are pivotal for exploring the potential applications of this class of compounds. This article delves into the derivatization strategies targeting the amino group, the pyridine moiety, and the quinoline nucleus, as well as the purification and isolation techniques integral to these synthetic processes.

Computational and Theoretical Chemistry Investigations of 5 Pyridin 3 Yl Quinolin 8 Amine

Quantum Chemical Methods and Density Functional Theory (DFT)

Quantum chemical methods, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the structure, reactivity, and electronic properties of molecular systems. nih.gov DFT calculations provide a balance between computational cost and accuracy, making them well-suited for studying medium to large-sized molecules like "5-(pyridin-3-yl)quinolin-8-amine". tandfonline.com These methods are used to determine various quantum-molecular descriptors that are crucial for understanding the molecule's behavior. arabjchem.org

Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its chemical properties. For a molecule like "this compound," DFT calculations, often employing a hybrid functional such as B3LYP with a suitable basis set like 6-311G++(d,p), can be used to optimize the molecular geometry to its lowest energy state. tandfonline.com These calculations reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. mdpi.com

The electronic structure of quinoline (B57606) and pyridine (B92270) derivatives is characterized by delocalized π-electron systems. arabjchem.orgcore.ac.uk The fusion of these two aromatic rings in "this compound" is expected to lead to an extended π-conjugation, influencing its electronic and photophysical properties. The presence of the amino group at the 8-position of the quinoline ring and the nitrogen atom in the pyridine ring introduces specific electronic effects. The amino group typically acts as an electron-donating group, while the pyridine nitrogen is electron-withdrawing, creating a complex electronic landscape across the molecule.

| Parameter | Description | Typical Computational Method | Expected Significance for this compound |

| Optimized Geometry | The lowest energy arrangement of atoms in 3D space. | DFT (e.g., B3LYP/6-311G++(d,p)) | Determines the stable conformation and provides the basis for all other electronic property calculations. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. | DFT | Reveals the degree of bond localization/delocalization and potential steric strain. |

| Dihedral Angles | The angle between two intersecting planes, defined by sets of three atoms. | DFT | Describes the relative orientation of the pyridine and quinoline rings, which affects conjugation. |

| Electron Density | The probability of finding an electron at a particular point in space. | DFT | Highlights regions of high and low electron concentration, indicating potential sites for electrophilic or nucleophilic attack. |

Frontier Molecular Orbital (FMO) theory is a critical component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. arabjchem.org The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests a more reactive and polarizable molecule, while a larger gap indicates higher stability and lower reactivity. nih.gov

For "this compound," the distribution of the HOMO and LUMO orbitals would be of particular interest. It is anticipated that the HOMO would be localized primarily on the electron-rich 8-aminoquinoline (B160924) moiety, while the LUMO might be distributed over the electron-deficient pyridine ring and the quinoline core. This distribution would dictate the molecule's behavior in charge-transfer processes.

| Parameter | Description | Typical Computational Method | Predicted Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | DFT | Indicates the electron-donating capacity of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | DFT | Indicates the electron-accepting capacity of the molecule. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | DFT | A key indicator of chemical reactivity, stability, and electronic excitation energy. |

| Global Reactivity Descriptors | Includes electronegativity (χ), chemical hardness (η), and electrophilicity index (ω). | Calculated from EHOMO and ELUMO | Provides a quantitative measure of the molecule's overall reactivity. nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP surface is color-coded to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green represents areas of neutral potential.

In "this compound," the MEP map would likely show a region of high negative potential around the nitrogen atom of the pyridine ring and potentially the amino group's nitrogen, making these sites attractive for protonation or interaction with electrophiles. nih.govmdpi.com Conversely, the hydrogen atoms of the amino group and certain regions of the aromatic rings would exhibit positive potential, indicating their susceptibility to nucleophilic attack.

Non-covalent interactions (NCIs), such as hydrogen bonds and π-π stacking, play a crucial role in determining the supramolecular architecture and biological activity of molecules. acs.org NCI analysis, often visualized through Reduced Density Gradient (RDG) plots, helps to identify and characterize these weak interactions. chinesechemsoc.org These plots distinguish between strong attractive interactions (like hydrogen bonds), weak van der Waals interactions, and repulsive steric clashes.

For "this compound," NCI analysis could reveal potential intramolecular hydrogen bonding between the amino group and the quinoline nitrogen, which would influence its conformation. In a condensed phase or a biological receptor site, this molecule could participate in various intermolecular NCIs, such as hydrogen bonding with acceptor/donor groups and π-π stacking with other aromatic systems. nih.gov Understanding these interactions is vital for predicting its crystal packing or binding affinity to a target protein.

Density of States (DOS) analysis provides a graphical representation of the number of available electronic states at each energy level. researchgate.net It essentially breaks down the molecular orbitals into their contributions from individual atoms or fragments, offering a more detailed picture of the electronic structure than a simple HOMO-LUMO diagram. nih.gov DOS plots can be used to understand the contributions of the pyridine and quinoline moieties to the frontier orbitals and to assess the conductive properties of the molecule. nih.govaip.org A higher density of states near the Fermi level (the energy level separating occupied and unoccupied states) can be indicative of good conductivity. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and System Dynamics

While quantum chemical methods provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes, solvent effects, and interactions with other molecules. arabjchem.orgarabjchem.org

For "this compound," MD simulations would be particularly useful for studying its conformational flexibility, especially the rotation around the single bond connecting the pyridine and quinoline rings. The simulation could reveal the most populated conformations in a given environment (e.g., in water or a lipid bilayer) and the energy barriers between them. Furthermore, MD simulations can be employed to study the stability of this molecule when bound to a biological target, providing insights into the key interactions that stabilize the complex. nih.govnih.gov Radial distribution functions (RDFs) can be calculated from MD trajectories to understand the solvation structure around the molecule and its interactions with solvent molecules. arabjchem.org

| Simulation Parameter | Description | Significance for this compound |

| Conformational Analysis | Exploration of the different spatial arrangements of the molecule. | Identifies the most stable and populated conformations and the flexibility of the molecule. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures. | Assesses the stability of the molecule's conformation over the simulation time. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of each atom around its average position. | Highlights the flexible regions of the molecule. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | Provides insights into the solvation shell and specific interactions with solvent molecules. researchgate.net |

Theoretical Basicity and Protonation Studies of Quinoline-Amine Systems

The basicity of quinoline-amine systems is a subject of considerable interest, as the nitrogen atoms in both the quinoline and pyridine rings, as well as the amine group, can act as proton acceptors. The pKa values, which quantify basicity, are influenced by the electronic effects of the substituents on these rings. Theoretical calculations can predict these values and identify the most likely site of protonation. For instance, studies on related molecules like aminopyridines and quinolino[7,8-h]quinoline derivatives have utilized computational methods to determine their gas-phase basicity and pKa values in various solvents. researchgate.netmassey.ac.nz These studies often explore how electron-donating or electron-withdrawing groups modify the electron density on the nitrogen atoms, thereby affecting their basicity. researchgate.net

In the case of this compound, one would expect a complex interplay of electronic effects between the pyridine and quinoline ring systems influencing the basicity of the three nitrogen atoms. The amino group at the 8-position of the quinoline ring is generally a primary site for protonation. However, without specific computational studies, a quantitative analysis of the relative basicities of the nitrogen atoms in this compound remains speculative.

Table 1: Theoretical Basicity and Protonation Data for this compound

| Parameter | Value | Method | Reference |

| Calculated pKa1 | Data not available | ||

| Calculated pKa2 | Data not available | ||

| Most Favorable Protonation Site | Data not available |

As indicated, no specific theoretical data for the basicity and protonation of this compound were found in the available literature.

Solvent Effects on Molecular Properties (e.g., IEFPCM Models)

The properties of a molecule can be significantly influenced by its solvent environment. Computational models like the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) are used to simulate these solvent effects. researchgate.neteurjchem.com These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in different solvents. Such studies are crucial for understanding reaction mechanisms, electronic spectra (solvatochromism), and the stability of different conformations in solution.

For various quinoline and pyridine derivatives, IEFPCM and similar continuum models have been applied to study how properties like electronic absorption spectra, dipole moments, and the energies of frontier molecular orbitals change in solvents of varying polarity. researchgate.net For this compound, such a study would be valuable for predicting its behavior in different chemical environments. However, no published research applying IEFPCM or other solvent models to this specific compound could be located.

Table 2: Solvent Effects on Molecular Properties of this compound (IEFPCM)

| Solvent | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |

| Gas Phase | Data not available | Data not available | Data not available |

| Water | Data not available | Data not available | Data not available |

| Ethanol | Data not available | Data not available | Data not available |

| DMSO | Data not available | Data not available | Data not available |

No data from IEFPCM or other solvent model calculations for this compound are available in the surveyed literature.

Prediction of Non-Linear Optical Properties (NLO)

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules, such as the first hyperpolarizability (β). doi.org Molecules with significant charge transfer characteristics, often found in donor-π-acceptor systems, tend to exhibit large NLO responses.

The structure of this compound, with its electron-rich aminoquinoline moiety and the pyridine ring, suggests potential for intramolecular charge transfer and, consequently, NLO activity. Computational studies on other quinoline derivatives have explored their NLO properties, often correlating the molecular structure with the magnitude of the hyperpolarizability. mdpi.comjournaleras.com These studies typically involve optimizing the molecular geometry and then calculating the polarizability and hyperpolarizability tensors. Without such a study for this compound, its potential as an NLO material remains theoretically uncharacterized.

Table 3: Predicted Non-Linear Optical Properties of this compound

| Property | Value (a.u.) | Method |

| Dipole Moment (μ) | Data not available | |

| Mean Polarizability (α) | Data not available | |

| First Hyperpolarizability (β_tot) | Data not available |

No predicted NLO properties for this compound were found in the searched scientific literature.

Structure Activity Relationship Sar Studies and Molecular Recognition Principles

Elucidation of Essential Structural Motifs for Biological Efficacy

The fundamental scaffold of 5-(pyridin-3-yl)quinolin-8-amine consists of a quinoline (B57606) ring system linked to a pyridine (B92270) ring at the 5-position and an amine group at the 8-position. Each of these components plays a critical role in the molecule's interaction with its biological targets.

The quinoline core serves as a rigid scaffold, positioning the other functional groups in a specific spatial orientation. The aromatic nature of the quinoline system is thought to be important for engaging in π-π stacking interactions with aromatic residues within the binding pocket of its target proteins.

The 8-amino group is a key hydrogen bond donor and is considered a critical pharmacophoric feature. Its ability to form hydrogen bonds with acceptor groups on a receptor is often a determining factor in the molecule's binding affinity. The basicity of this amine can also be crucial for forming salt bridges or other electrostatic interactions.

The 3-pyridyl moiety is another essential component. The nitrogen atom within the pyridine ring acts as a hydrogen bond acceptor, providing an additional point of interaction with the biological target. The relative orientation of the pyridine ring with respect to the quinoline core is vital for proper binding.

Impact of Substituent Modifications on Molecular Functionality

Systematic modification of the this compound structure has provided valuable insights into its SAR. Researchers have explored the effects of adding various substituents to different positions on both the quinoline and pyridine rings.

For instance, the introduction of small alkyl or halo groups at various positions on the quinoline ring can modulate the electronic properties and steric profile of the molecule, which in turn can affect its binding affinity and selectivity. Modifications to the 8-amino group, such as alkylation or acylation, generally lead to a significant decrease or complete loss of activity, highlighting its importance as a primary interaction point.

The following table summarizes the general impact of substituent modifications on the activity of the this compound scaffold based on reported SAR studies.

| Modification Site | Type of Modification | General Impact on Activity |

| Quinoline Ring | Introduction of small alkyl or halo groups | Can modulate electronic properties and steric profile, potentially affecting binding affinity and selectivity. |

| 8-Amino Group | Alkylation or acylation | Generally leads to a significant decrease or complete loss of activity. |

| Pyridine Ring | Altering nitrogen position (e.g., to 2- or 4-position) | Can drastically alter binding ability. |

| Pyridine Ring | Introduction of substituents | Can affect hydrogen bonding capacity and electronic distribution. |

Ligand Efficiency and Optimization Strategies within the Quinoline-Pyridine Scaffold

Ligand efficiency (LE) is a metric used in drug discovery to assess the binding energy of a ligand on a per-atom basis. It is a useful tool for optimizing lead compounds. For the quinoline-pyridine scaffold, optimization strategies often focus on improving the LE by making small, targeted modifications that enhance binding affinity without significantly increasing the molecular weight.

One common strategy is to explore bioisosteric replacements for the pyridine ring. For example, replacing the pyridine with other five- or six-membered heterocycles can help to fine-tune the electronic and steric properties of the molecule, potentially leading to improved interactions with the target.

Another optimization approach involves the use of computational methods to guide the design of new analogs. Molecular docking and molecular dynamics simulations can provide insights into the binding mode of this compound and help to identify key interactions that can be exploited to improve its affinity and selectivity.

Conformational Analysis and Its Influence on SAR

The three-dimensional conformation of this compound is a critical determinant of its biological activity. The molecule is not entirely planar, and the torsion angle between the quinoline and pyridine rings can significantly influence its shape and, consequently, its ability to fit into a binding pocket.

Conformational analysis studies, often employing computational methods such as density functional theory (DFT) calculations, have shown that there is a preferred range of torsion angles for the C4-C5-C3'-C4' dihedral angle. The lowest energy conformations are those in which the two ring systems are not coplanar, which helps to avoid steric clashes between the hydrogen atoms on the adjacent rings.

The flexibility of this torsional bond allows the molecule to adopt different conformations, and it is likely that a specific, low-energy conformation is required for optimal binding to its biological target. Understanding the conformational preferences of this compound is therefore essential for designing new analogs with improved activity. The bioactive conformation, the specific shape the molecule adopts when bound to its target, is of particular interest in rational drug design.

Molecular Docking and Ligand Target Interaction Analysis of 5 Pyridin 3 Yl Quinolin 8 Amine

Receptor Identification and Preparation for In Silico Docking Studies

The initial and most critical step in a molecular docking study is the identification and preparation of a suitable protein receptor. The choice of the target protein is often guided by existing biological data or by structural similarity to known ligands of specific protein families. For quinoline (B57606) derivatives, kinases and proteases are common targets due to the ability of the quinoline scaffold to fit into their ATP-binding or active sites. researchgate.netresearchgate.netnih.govtandfonline.comresearchgate.net

A notable example of a relevant target for a compound structurally similar to 5-(pyridin-3-yl)quinolin-8-amine is the Cancer Osaka Thyroid (COT) kinase, also known as MAP3K8. rcsb.orgpdbj.org A crystal structure of the COT kinase domain in complex with 5-(2-amino-5-(quinolin-3-yl)pyridin-3-yl)-1,3,4-oxadiazole-2(3H)-thione is available in the Protein Data Bank (PDB ID: 4Y83). rcsb.orgpdbj.org This provides a high-resolution template for docking studies of this compound.

The preparation of the receptor from the PDB file for docking is a multi-step process:

Removal of Unnecessary Molecules: Water molecules, co-solvents, and the co-crystallized ligand are typically removed from the PDB file.

Addition of Hydrogen Atoms: Since X-ray crystallography does not usually resolve hydrogen atom positions, they must be added to the protein structure using computational tools. This is crucial for accurately modeling hydrogen bonds.

Assignment of Charges: Partial charges are assigned to each atom of the protein, which are necessary for calculating the electrostatic interaction energies.

Definition of the Binding Site: The binding site is defined, usually as a grid box encompassing the active site where the native ligand was bound. This confines the search space for the docking algorithm.

Methodologies for Molecular Docking Simulations (e.g., AutoDock)

Molecular docking simulations aim to predict the preferred orientation of a ligand when bound to a protein target. Several software packages are available for this purpose, with AutoDock being one of the most widely used. rjptonline.orgtandfonline.comnih.gov The general workflow for a molecular docking simulation using a program like AutoDock involves:

Ligand Preparation: The 2D structure of this compound is converted into a 3D structure. The ligand's rotatable bonds are identified, and partial charges are assigned to its atoms.

Docking Algorithm: AutoDock employs a Lamarckian genetic algorithm, which is a hybrid of a genetic algorithm and a local search method. This algorithm explores a wide range of possible conformations and orientations of the ligand within the defined binding site.

Scoring Function: A scoring function is used to estimate the binding affinity for each generated pose. The scoring function in AutoDock is a semi-empirical free energy function that takes into account van der Waals interactions, hydrogen bonding, electrostatic interactions, and desolvation energy.

Analysis of Results: The simulation produces a set of possible binding poses, ranked by their predicted binding energies. The pose with the lowest binding energy is typically considered the most probable binding mode.

Analysis of Predicted Binding Modes and Interaction Energies

The analysis of the docking results for this compound would involve examining the top-ranked poses within the active site of a target like COT kinase. The predicted binding energy provides a quantitative estimate of the binding affinity. For similar quinoline-based compounds, binding energies in the range of -8 to -10 kcal/mol are often indicative of a strong interaction. rsc.orgnih.gov

The binding mode describes the specific orientation and conformation of the ligand in the protein's binding pocket. For this compound, it is anticipated that the planar quinoline and pyridine (B92270) rings would occupy hydrophobic pockets within the active site, while the amine group and the nitrogen atoms of the heterocyclic rings would be available for more specific polar interactions.

| Parameter | Description |

| Binding Energy (kcal/mol) | An estimation of the free energy of binding. More negative values indicate stronger predicted affinity. |

| Inhibition Constant (Ki) | A calculated value from the binding energy that represents the concentration of inhibitor required to produce half-maximum inhibition. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules. Lower RMSD values between different docking poses suggest a more defined binding mode. |

Investigation of Specific Ligand-Protein Interaction Types (e.g., Hydrogen Bonding, Hydrophobic Interactions)

A detailed analysis of the best-docked pose of this compound would reveal the specific molecular interactions that stabilize the ligand-protein complex. Based on the structure of the compound and the nature of kinase active sites, the following interactions are likely to be significant:

Hydrogen Bonding: The 8-amino group of the quinoline ring and the nitrogen atom of the pyridine ring are potential hydrogen bond donors and acceptors, respectively. These could form hydrogen bonds with the backbone or side-chain residues in the hinge region of a kinase, a common binding motif for kinase inhibitors. For instance, the quinoline nitrogen can act as a hydrogen bond acceptor from a backbone NH group of a residue like Valine in the hinge region. researchgate.net

π-Cation Interactions: The electron-rich aromatic rings of the ligand can interact favorably with the positive charge of lysine (B10760008) or arginine residues that are often present in kinase active sites. acs.org

Application in Target Identification and Validation (e.g., Kinase Inhibitors, Protease Targets)

Molecular docking studies of this compound are instrumental in its initial stages of development as a potential therapeutic agent. By screening this compound against a panel of different protein targets, new potential applications can be identified.

Kinase Inhibitors: Quinoline-based compounds are well-known as kinase inhibitors. researchgate.netnih.govresearchgate.net Docking studies can predict the binding of this compound to the ATP-binding site of various kinases, such as PI3K, mTOR, p38 MAPK, and PIM-1 kinases. researchgate.netresearchgate.netresearchgate.net A favorable binding energy and a plausible binding mode would suggest that the compound is a candidate for in vitro kinase inhibition assays for validation. The insights from the docking study can also guide the synthesis of derivatives with improved potency and selectivity.

Protease Targets: While kinases are a primary focus, the quinoline scaffold can also be accommodated in the active sites of proteases. Docking studies could explore the potential of this compound to inhibit proteases involved in various diseases.

In Vitro Biological Activity and Mechanistic Studies of 5 Pyridin 3 Yl Quinolin 8 Amine and Its Derivatives

Cell-Based Assays for Biological Response Evaluation

Cell-based assays are fundamental in determining the physiological response of cells to chemical compounds. For 5-(pyridin-3-yl)quinolin-8-amine derivatives, these assays have been crucial in elucidating their potential as therapeutic agents.

Anti-proliferative and Cytotoxicity Studies in Cancer Cell Lines

Derivatives of the 5-(pyridin-3-yl)quinoline scaffold have demonstrated significant anti-proliferative and cytotoxic effects across a wide range of human cancer cell lines. A prominent derivative, Dactolisib (NVP-BEZ235), which incorporates the 8-(pyridin-3-yl)-1H-imidazo[4,5-c]quinolin-2-one core, has been extensively studied.

Dactolisib has shown potent activity in inhibiting the proliferation of various cancer cells. For instance, it inhibits the proliferation of breast cancer cell lines such as MCF-7, MDA-MB-468, SK-BR-3, and MDA-MB-361. researchgate.net In studies on renal cell carcinoma (RCC), Dactolisib suppressed the proliferation of UMRC6, 786-0, and UOK121 cell lines. nih.gov The half-maximal inhibitory concentration (IC50) values for Dactolisib have been determined in numerous studies, highlighting its potent cytotoxic nature. For example, in head and neck squamous cell carcinoma (HNSCC), IC50 values were found to be 0.17 µM for HPV-positive cell lines and 0.35 µM for HPV-negative cell lines, on average. mdpi.com

Other related pyridine-quinoline hybrids have also shown potent in-vitro anticancer activity against cell lines such as myeloid leukaemia (NFS-60), liver cancer (HepG-2), prostate cancer (PC-3), and colon cancer (Caco-2). selleck.co.jp Similarly, certain 5-chloro-2-(pyridin-2-ylamino)quinolin-8-ol derivatives were most effective against the human prostatic cancer PC-3 cell line, with GI50 values as low as 1.29 µM. nih.gov

Below is an interactive table summarizing the cytotoxic activity of Dactolisib (NVP-BEZ235) and other related derivatives against various cancer cell lines.

| Compound | Cell Line | Cancer Type | Assay Type | IC50/GI50 (nM) | Reference |

|---|---|---|---|---|---|

| Dactolisib (NVP-BEZ235) | MCF-7 | Breast Cancer | Proliferation Assay | 100 - 1000 | researchgate.net |

| Dactolisib (NVP-BEZ235) | MDA-MB-468 | Breast Cancer | Proliferation Assay | 100 - 1000 | researchgate.net |

| Dactolisib (NVP-BEZ235) | UMRC6 | Renal Cell Carcinoma | Viability Assay | <10000 | nih.gov |

| Dactolisib (NVP-BEZ235) | 786-0 | Renal Cell Carcinoma | Viability Assay | <10000 | nih.gov |

| Dactolisib (NVP-BEZ235) | Kelly | Neuroblastoma | Viability Assay | ~25 | medchemexpress.com |

| Pyridine-Quinoline Hybrid (5d) | PC-3 | Prostate Cancer | Antiproliferative Assay | 1390 | selleck.co.jp |

| Pyridine-Quinoline Hybrid (6e) | HepG-2 | Liver Cancer | Antiproliferative Assay | 850 | selleck.co.jp |

| 5-Chloro-2-(pyridin-2-ylamino)quinolin-8-ol (9g) | PC-3 | Prostate Cancer | Antiproliferative Assay (GI50) | 1290 | nih.gov |

Modulation of Cellular Processes (e.g., Cell Cycle Arrest, Apoptosis Induction)

The anti-proliferative effects of these compounds are often linked to their ability to modulate critical cellular processes like the cell cycle and apoptosis (programmed cell death). Dactolisib (NVP-BEZ235) has been shown to induce G1 cell cycle arrest in human tumor cell lines. medchemexpress.com In renal cell carcinoma, treatment with Dactolisib led to induced apoptosis and cell cycle arrest. nih.gov

Mechanistic studies on other pyridine-quinoline hybrids revealed their capability to induce apoptosis significantly. For instance, specific derivatives induced apoptosis in over 66% of treated HepG-2 cells and were also found to activate caspases 3 and 7, which are key executioner caspases in the apoptotic pathway. selleck.co.jp Further investigations into a 5-Chloro-2-(pyridin-2-ylamino)quinolin-8-ol derivative confirmed its ability to induce both cell cycle arrest and apoptosis. nih.gov Another study on a novel pyridine-based compound targeting PIM-1 kinase demonstrated a significant increase in the apoptotic cell population in MCF-7 cells and arrested the cell cycle in the S-phase. nih.gov

Assessment of Antioxidant Activity (e.g., Superoxide (B77818) Dismutase, Malondialdehyde Content, Reduced Glutathione (B108866), Nitric Oxide Content)

While the broader class of quinoline (B57606) derivatives has been investigated for antioxidant properties, specific data on this compound and its direct derivatives in relation to superoxide dismutase, malondialdehyde content, reduced glutathione, and nitric oxide content are not extensively available in the reviewed scientific literature. However, it is noteworthy that some research has linked the activity of Dactolisib (NVP-BEZ235) to processes involving redox homeostasis. Specifically, the inhibition of the mTOR pathway, a target of Dactolisib, has been associated with glutathione (GSH) depletion, which can lead to a form of iron-dependent cell death known as ferroptosis. nih.gov This suggests an indirect influence on cellular redox state, though not a direct antioxidant-scavenging activity.

Evaluation of Antimicrobial and Antifungal Activities (e.g., Minimum Inhibitory Concentration)

The quinoline scaffold is historically significant in the development of antimicrobial agents. Studies have been extended to 5-(pyridin-3-yl)quinoline derivatives to assess their efficacy against various pathogens. Research on new substituted 5-(pyridine-3-yl)-1,3,4-thiadiazoles, which are structurally related, showed that most of the tested compounds exhibited moderate to high antimicrobial activity against Escherichia coli, Bacillus subtilis, Staphylococcus aureus, Aspergillus niger, and Candida albicans. nih.gov

Another study focusing on 5-pyridylmethylidene-rhodanine derivatives, which contain a similar 5-(pyridin-3-yl) structural element, reported antibacterial activity specifically against Gram-positive bacteria, including strains of Staphylococcus, Bacillus, and Micrococcus. The Minimum Inhibitory Concentration (MIC) values for the most active of these compounds against Gram-positive bacteria were in the range of 7.8 to 500 µg/mL.

| Compound Class | Organism | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| 5-(pyridin-3-ylmethylidene)-rhodanine derivatives | Gram-positive bacteria (e.g., Staphylococcus) | Antibacterial | 7.8 - 500 | |

| Substituted 5-(pyridin-3-yl)-1,3,4-thiadiazoles | Escherichia coli (Gram-negative) | Antibacterial | Moderate to High Activity | nih.gov |

| Substituted 5-(pyridin-3-yl)-1,3,4-thiadiazoles | Bacillus subtilis (Gram-positive) | Antibacterial | Moderate to High Activity | nih.gov |

| Substituted 5-(pyridin-3-yl)-1,3,4-thiadiazoles | Candida albicans (Fungus) | Antifungal | Moderate to High Activity | nih.gov |

| Substituted 5-(pyridin-3-yl)-1,3,4-thiadiazoles | Aspergillus niger (Fungus) | Antifungal | Moderate to High Activity | nih.gov |

Enzymatic Assays for Target Inhibition

To understand the molecular mechanisms behind the observed cellular effects, enzymatic assays are performed to identify direct interactions between the compounds and specific protein targets, often kinases, which are critical regulators of cell signaling.

Kinase Inhibition Profiling (e.g., Pim-1, EGFR, PI3K/mTOR, MPS1, Aurora Kinases)

Derivatives of 5-(pyridin-3-yl)quinoline have been profiled against a variety of protein kinases, revealing potent inhibitory activity against several key oncogenic drivers.

PI3K/mTOR: The most well-characterized derivative, Dactolisib (NVP-BEZ235), is a potent dual inhibitor of the phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR) pathways. Enzymatic assays have precisely quantified its inhibitory potency. Dactolisib inhibits all four class I PI3K isoforms (p110α, β, γ, δ) and mTOR with IC50 values in the low nanomolar range. researchgate.netselleck.co.jp This dual inhibition is critical as it blocks the signaling pathway at two key nodes, leading to a more comprehensive shutdown of pro-survival signals.

Pim-1: Proviral Integration site for Moloney murine leukemia virus (Pim-1) kinase is another target for this class of compounds. New pyridine-quinoline hybrids have been synthesized and identified as potent PIM-1 kinase inhibitors. selleck.co.jpnih.gov Mechanistic studies revealed that these compounds can act as competitive or non-competitive inhibitors of the PIM-1 enzyme. selleck.co.jp

EGFR: The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy. Certain quinoline-based compounds have been developed as dual inhibitors of EGFR and HER-2, with some demonstrating IC50 values in the nanomolar range against these receptor tyrosine kinases.

Aurora Kinases: Direct enzymatic inhibition of Aurora kinases by Dactolisib has not been a primary finding. However, studies have shown that Dactolisib can modulate the expression of Aurora Kinase A (AURKA). In cells lacking the von Hippel Lindau (VHL) tumor suppressor, Dactolisib treatment decreased AURKA expression at both the transcript and protein levels, suggesting a downstream effect of PI3K/mTOR inhibition rather than direct enzymatic targeting.

MPS1: Specific data on the direct inhibition of Monopolar Spindle 1 (MPS1) kinase by this compound or its immediate derivatives was not found in the reviewed literature.

The table below summarizes the enzymatic inhibitory activity of Dactolisib (NVP-BEZ235).

| Compound | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| Dactolisib (NVP-BEZ235) | PI3K (p110α) | 4 | |

| Dactolisib (NVP-BEZ235) | PI3K (p110β) | 75 | |

| Dactolisib (NVP-BEZ235) | PI3K (p110γ) | 5 | |

| Dactolisib (NVP-BEZ235) | PI3K (p110δ) | 7 | |

| Dactolisib (NVP-BEZ235) | mTOR | 20.7 |

Inhibition of Other Enzyme Classes (e.g., Cathepsin B, KDM4 Histone Demethylases, Lipoxygenase Enzymes)

Derivatives of the quinoline scaffold have demonstrated significant inhibitory activity against several classes of enzymes critical to cellular processes and disease pathology.

Cathepsin B: Certain 8-hydroxyquinoline (B1678124) (8-HQ) derivatives have been identified as inhibitors of Cathepsin B, a cysteine protease involved in various physiological and pathological processes, including cancer progression. mdpi.comacs.org A focused library of over 50 compounds based on the nitroxoline (B368727) (5-nitro-8-hydroxyquinoline) scaffold was synthesized and evaluated for Cathepsin B inhibition. acs.org Modifications at positions 5, 7, and 8 of the quinoline ring were explored to understand structure-activity relationships. acs.org One of the most effective compounds, 2-{[(8-hydroxy-5-nitroquinoline-7-yl)methyl]amino}-acetonitrile, was identified as a specific, reversible inhibitor of Cathepsin B and demonstrated efficacy in cell-based invasion models. acs.orggoogle.com

KDM4 Histone Demethylases: The KDM4 (or JMJD2) family of histone lysine (B10760008) demethylases, which are 2-oxoglutarate (2OG) dependent oxygenases, have emerged as targets in oncology. nih.govresearchgate.netsci-hub.se Derivatives of 8-hydroxyquinoline are recognized as a class of inhibitors for these enzymes. nih.govnih.gov For instance, a high-throughput screening identified 8-hydroxyquinolines as cell-active histone demethylase inhibitors. nih.gov Further development led to compounds like ML324, an 8-hydroxyquinoline derivative that inhibits JMJD2E with an IC₅₀ value of 0.84 µM and possesses favorable in vitro ADME properties. sci-hub.se Structure-based design has also led to the identification of 3-substituted pyridine (B92270) 2,4-dicarboxylic acids as potent and selective inhibitors of KDM4E (JMJD2E). researchgate.net

Lipoxygenase Enzymes: Lipoxygenases (LOXs) are enzymes involved in the synthesis of leukotrienes and other inflammatory mediators. nih.govnih.gov Quinoline-based compounds have been investigated as potential LOX inhibitors. mdpi.comtandfonline.com A series of quinoline-based imidazo[1,2-a]pyridine (B132010) derivatives were synthesized and showed inhibitory activity against soybean 15-LOX. tandfonline.com This suggests that the quinoline core, when hybridized with other heterocyclic systems, can effectively target the active site of these enzymes. tandfonline.com

| Derivative Class | Target Enzyme | Key Findings | Reference |

| 8-Hydroxyquinolines | Cathepsin B | Specific and reversible inhibition; efficacy in cell-based invasion models. | acs.orggoogle.com |

| 8-Hydroxyquinolines | KDM4 Histone Demethylases | Identified as cell-active inhibitors through high-throughput screening. ML324 inhibits JMJD2E with an IC₅₀ of 0.84 µM. | nih.govsci-hub.se |

| Quinoline-imidazo[1,2-a]pyridines | 15-Lipoxygenase | Showed inhibitory activity against soybean 15-LOX in vitro. | tandfonline.com |

Topoisomerase Inhibition Studies (e.g., Topoisomerase IIα)

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for cancer chemotherapy. nih.govrjsocmed.com Quinoline derivatives have been extensively studied for their ability to inhibit these enzymes, particularly topoisomerase IIα (Topo IIα), which is highly expressed in proliferating cells. nih.govnih.gov

Topo II inhibitors can be classified as "poisons," which stabilize the enzyme-DNA cleavage complex, leading to DNA strand breaks, or "catalytic inhibitors," which interfere with the enzymatic activity without stabilizing the complex. nih.govmdpi.com Research on novel pyrazolo[4,3-f]quinoline derivatives, which can be considered structurally related to this compound, has shown potent Topo IIα inhibitory activity. nih.gov One such derivative was identified as a DNA intercalating Topo IIα poison. nih.gov These compounds often induce cell cycle arrest at the G2/M phase and subsequently lead to apoptosis. nih.gov The general mechanism involves the formation of a ternary complex with Topoisomerase and DNA, which obstructs the DNA replication and transcription processes, ultimately causing cell death. rjsocmed.com

| Derivative Class | Target Enzyme | Mechanism of Action | Biological Outcome | Reference |

| Pyrazolo[4,3-f]quinolines | Topoisomerase IIα | DNA intercalation, stabilization of enzyme-DNA complex (poison) | Anticancer activity, G2/M cell cycle arrest, apoptosis | nih.gov |

| Benzofuro[3,2-b]pyridin-7-ols | Topoisomerase II | Selective and potent Topo II inhibition | Antiproliferative activity | nih.govmdpi.com |

Molecular Interaction Studies with Biomolecules

The biological effects of quinoline derivatives are often predicated on their direct interactions with fundamental biomolecules such as DNA and cellular proteins.

DNA Intercalation Analysis

DNA intercalation is a mode of interaction where a molecule, typically a planar aromatic system, inserts itself between the base pairs of the DNA double helix. This can lead to significant biological consequences, including the inhibition of DNA replication and transcription. Several quinoline derivatives, particularly those with fused polycyclic structures, are known to act as DNA intercalators. irb.hr

For example, the mutagenic activity of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), a related heterocyclic amine, is linked to its ability to form DNA adducts and intercalate into the DNA structure. nih.govoup.com Structural studies have shown that the IQ moiety can intercalate and stack between flanking base pairs. nih.gov Similarly, the Topo IIα inhibitory activity of some pyrazolo[4,3-f]quinoline derivatives has been directly attributed to their ability to intercalate into DNA, which contributes to their function as Topo IIα poisons. nih.gov

Protein Binding Affinity (e.g., Bovine Serum Albumin Interaction)

Serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), are the most abundant proteins in the bloodstream and play a crucial role in the transport and disposition of many drugs and bioactive compounds. nih.govswu.ac.th The binding of a compound to serum albumin can significantly influence its bioavailability, distribution, and metabolism.

The interaction between various quinoline derivatives and BSA has been investigated using spectroscopic and molecular docking techniques. nih.govswu.ac.thnih.gov Studies on 5-amino-8-hydroxyquinoline showed that it binds to BSA with a moderate binding constant (K_A) in the order of 10⁴ M⁻¹, forming a ground-state complex. nih.gov The interaction is typically driven by non-covalent forces such as hydrogen bonding and van der Waals forces. nih.govresearchgate.net Fluorescence quenching studies are commonly employed to determine binding constants (K_b) and the number of binding sites (n). For many quinoline derivatives, the binding is found to be a static process with approximately one binding site on the albumin protein, often located in subdomain IIA, also known as Sudlow's site I. nih.govswu.ac.th

| Compound/Derivative Class | Protein | Binding Constant (K_b or K_A) | Key Findings | Reference |

| 5-Amino-8-hydroxyquinoline | Bovine Serum Albumin (BSA) | ~10⁴ M⁻¹ | Static quenching mechanism; moderate binding affinity. | nih.gov |

| 2,4-Disubstituted quinolines | Bovine Serum Albumin (BSA) | 10⁴ - 10⁵ L·mol⁻¹ | Static quenching; binding at site I; driven by van der Waals forces and hydrogen bonding. | swu.ac.th |

| 5-(2'-carboxyphenyl)azoquinolin-8-ol | Bovine Serum Albumin (BSA) | 6.2 x 10³ M⁻¹ | Six independent binding sites identified. | nih.gov |

Cytoprotective Effects and Associated Mechanistic Pathways

While many quinoline derivatives are studied for their cytotoxic effects against cancer cells, a subset, particularly 8-hydroxyquinoline (8-HQ) derivatives, has been shown to possess cytoprotective activities. mdpi.comresearchgate.net This is especially relevant in the context of neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease, which are often associated with metal-ion dysregulation and oxidative stress. mdpi.comnih.gov

The 8-hydroxyquinoline scaffold is a well-known metal chelator. mdpi.comnih.gov Compounds like clioquinol (B1669181) (5-chloro-7-iodoquinolin-8-ol) can chelate excess metal ions such as Cu²⁺ and Zn²⁺, which are implicated in the aggregation of β-amyloid plaques in Alzheimer's disease. By sequestering these metal ions, 8-HQ derivatives can reduce metal-driven oxidative damage and β-amyloid-mediated neurotoxicity. mdpi.comnih.gov

Furthermore, multifunctional 8-HQ derivatives have been designed to incorporate pharmacophores from other known neuroprotective agents. These hybrid molecules can exert cytoprotective effects through multiple mechanisms, including inhibition of cholinesterases, scavenging of reactive oxygen species (ROS), and anti-aggregating effects on amyloid-beta peptides, in addition to metal chelation. mdpi.com

Analytical Method Development and Validation for 5 Pyridin 3 Yl Quinolin 8 Amine in Research Contexts

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are the cornerstone of pharmaceutical and chemical analysis, offering high-resolution separation of complex mixtures. For 5-(pyridin-3-yl)quinolin-8-amine, techniques such as HPLC, LC-MS/MS, and UPLC are indispensable for both qualitative and quantitative assessments.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for determining the purity of chemical compounds and for their quantification. nih.gov A typical HPLC method for a novel compound like this compound would be a reversed-phase method, utilizing a C18 column. nih.govmdpi.com

Method development would involve a systematic optimization of various parameters to achieve a symmetrical peak shape with a good resolution from any impurities. Key parameters to be optimized include the mobile phase composition (e.g., a mixture of an aqueous buffer like ammonium (B1175870) formate (B1220265) and an organic solvent such as acetonitrile (B52724) or methanol), the pH of the buffer, the column temperature, and the flow rate. nih.govmdpi.comiosrphr.org Detection is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance, which for a quinoline-pyridine structure would likely be in the UV range. nih.govmdpi.com

An illustrative HPLC method for this compound might involve a gradient elution to ensure the separation of components with a wide range of polarities.

Table 1: Illustrative HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

For the analysis of this compound in complex biological matrices such as plasma or tissue homogenates, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. mdpi.compjoes.comresearchgate.net This technique couples the separation power of LC with the mass analysis capabilities of tandem mass spectrometry.

Development of an LC-MS/MS method would involve optimizing the ionization source parameters (e.g., electrospray ionization - ESI) and the mass spectrometer settings for the specific compound. mdpi.comresearchgate.net The selection of precursor and product ion transitions in Multiple Reaction Monitoring (MRM) mode provides high specificity, minimizing interference from the matrix. mdpi.com Sample preparation, often involving protein precipitation followed by liquid-liquid or solid-phase extraction, is a critical step to ensure the cleanliness of the sample injected into the system. nih.govresearchgate.net

Table 2: Example LC-MS/MS MRM Parameters for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 222.1 [M+H]⁺ | 195.1 | 20 |

| Internal Standard | (Appropriate stable isotope labeled analog) | (Specific product ion) | (Optimized value) |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (<2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. google.com For high-throughput screening or when dealing with complex samples containing numerous closely related impurities, UPLC can be particularly advantageous for the analysis of this compound. The principles of method development are similar to HPLC but are adapted to the higher pressures and faster flow rates characteristic of UPLC systems. google.com

Spectroscopic Analytical Methods (e.g., UV-Vis Spectroscopy, Fluorimetry)

Spectroscopic methods provide valuable information about the structural and electronic properties of a molecule and can be used for quantitative analysis.

UV-Vis Spectroscopy : The conjugated aromatic system of this compound, comprising both quinoline (B57606) and pyridine (B92270) rings, is expected to exhibit strong absorbance in the ultraviolet-visible (UV-Vis) region. A UV-Vis spectrum would be recorded to determine the wavelength of maximum absorbance (λmax). This λmax is then used for detection in HPLC-UV analysis and for quantitative analysis using a standalone UV-Vis spectrophotometer, by constructing a calibration curve based on Beer-Lambert law.

Fluorimetry : Many quinoline derivatives are known to be fluorescent. If this compound exhibits fluorescence, fluorimetry can be a highly sensitive method for its quantification. This would involve determining the optimal excitation and emission wavelengths. The fluorescence intensity is directly proportional to the concentration of the compound over a certain range, allowing for the creation of a calibration curve for quantitative measurements. The potential for fluorescence also opens up possibilities for its use in fluorescence microscopy or as a fluorescent probe in biological systems. bohrium.com

Method Validation Parameters for Robustness and Reliability

Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose. Method validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). iosrphr.org The key validation parameters include:

Accuracy : This assesses the closeness of the measured value to the true value. It is typically determined by analyzing samples with known concentrations (spiked samples) and calculating the percent recovery. nih.govd-nb.info

Precision : This measures the degree of scatter between a series of measurements. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision). Results are expressed as the relative standard deviation (RSD). nih.govd-nb.info

Selectivity (or Specificity) : This is the ability of the method to measure the analyte of interest accurately in the presence of other components such as impurities, degradation products, or matrix components. nih.gov

Linearity : This demonstrates that the method's response is directly proportional to the concentration of the analyte over a defined range. It is determined by analyzing a series of standards and is typically evaluated by the correlation coefficient (r²) of the calibration curve. nih.govmdpi.com

Range : This is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Limit of Detection (LOD) : This is the lowest concentration of the analyte that can be reliably detected by the method, but not necessarily quantified with acceptable accuracy and precision. mdpi.comd-nb.info

Limit of Quantitation (LOQ) : This is the lowest concentration of the analyte that can be determined with acceptable accuracy and precision. mdpi.comd-nb.info

Robustness : This evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature). This provides an indication of its reliability during routine use. iosrphr.org

Table 3: Typical Acceptance Criteria for Analytical Method Validation

| Parameter | Acceptance Criteria |

| Accuracy | Recovery within 98-102% |

| Precision (RSD) | ≤ 2% |

| Linearity (r²) | ≥ 0.999 |

| LOD | Signal-to-Noise Ratio of 3:1 |

| LOQ | Signal-to-Noise Ratio of 10:1 |

Conclusion and Future Research Directions

Synthesis of Key Findings and Their Implications for Chemical and Biological Applications

The exploration of the quinoline-pyridine scaffold, as exemplified by the compound 5-(pyridin-3-yl)quinolin-8-amine, has revealed a wealth of potential in medicinal chemistry. The fusion of a quinoline (B57606) core with a pyridine (B92270) ring offers a versatile structural framework that can be strategically modified to fine-tune biological activity. mdpi.compreprints.org This hybridization allows for the adjustment of ring orientation and the placement of substituents, which can significantly impact receptor engagement and metabolic stability. mdpi.compreprints.org

Research into related quinoline derivatives has demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. researchgate.netfrontiersin.orgresearchgate.net For instance, certain quinoline-based compounds have shown promise as inhibitors of Pim-1 kinase, a target in prostate cancer therapy. researchgate.net The core structure's ability to interact with various biological targets, such as DNA gyrase and protein kinases, underscores its importance as a privileged scaffold in drug discovery. preprints.orgresearchgate.net The insights gained from structure-activity relationship (SAR) studies on analogous compounds can guide the rational design of new derivatives of this compound with enhanced potency and selectivity. preprints.org

Identified Challenges and Emerging Opportunities in Quinoline-Pyridine Scaffold Research

Despite the promising therapeutic potential, the development of quinoline-pyridine based agents is not without its challenges. A primary hurdle is achieving adequate selectivity and minimizing off-target effects, which can lead to toxicity. numberanalytics.com The metabolic stability of these compounds is another critical consideration, as minor structural modifications can significantly alter their metabolic pathways and potentially lead to the formation of reactive metabolites. mdpi.com Furthermore, for applications targeting the central nervous system, overcoming the blood-brain barrier remains a significant challenge. preprints.org

However, these challenges also present significant opportunities for innovation. Advances in synthetic methodologies, including microwave-assisted and ultrasound-assisted synthesis, offer more efficient and environmentally friendly routes to produce these complex molecules. frontiersin.org The use of computational modeling and rational drug design can aid in predicting the pharmacokinetic and pharmacodynamic properties of new derivatives, thereby accelerating the discovery of candidates with improved safety and efficacy profiles. preprints.orgnumberanalytics.com There is also a growing interest in developing multi-target ligands that can simultaneously address multiple pathological pathways, a strategy for which the quinoline-pyridine scaffold is well-suited. preprints.org The exploration of this scaffold for applications beyond traditional pharmaceuticals, such as in the development of imaging agents and theranostics, represents another exciting frontier. numberanalytics.com

Prospective Research Avenues for Further Exploration of this compound

Future research on this compound should focus on a multi-pronged approach to fully elucidate its therapeutic potential.

Detailed below are prospective research avenues:

Expansion of Biological Screening: A comprehensive screening of this compound against a wide range of biological targets is warranted. Given the known activities of related quinoline-pyridine hybrids, this should include assays for anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. researchgate.netfrontiersin.orgresearchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure is crucial. This would involve the synthesis of analogues with substitutions on both the quinoline and pyridine rings to understand how these changes affect biological activity, selectivity, and metabolic stability. preprints.org

Mechanism of Action Studies: For any identified biological activities, detailed mechanistic studies should be undertaken to identify the specific molecular targets and pathways involved. This will provide a deeper understanding of the compound's mode of action and guide further optimization.

In Vivo Efficacy and Pharmacokinetic Profiling: Promising lead compounds identified through in vitro studies should be advanced to in vivo models to evaluate their efficacy and pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

Development of Novel Synthetic Routes: The exploration of new and efficient synthetic strategies for this compound and its derivatives will be essential for producing these compounds on a larger scale for further investigation. frontiersin.org

By systematically addressing these research avenues, the scientific community can unlock the full therapeutic potential of this compound and the broader class of quinoline-pyridine scaffolds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(pyridin-3-yl)quinolin-8-amine, and what key intermediates require characterization?

- Methodological Answer : The synthesis typically involves coupling quinolin-8-amine derivatives with pyridinyl groups via amidation or nucleophilic substitution. For example, intermediates like bromopentanoyl chloride (7) are reacted with quinoline amines under triethylamine catalysis, followed by displacement with aryl piperazines to yield target compounds. Key intermediates (e.g., amides 8a and 8b) should be characterized using -NMR, -NMR, and mass spectrometry to confirm structural integrity .

Q. Which spectroscopic techniques are essential for characterizing this compound and its derivatives?

- Methodological Answer : Core techniques include:

- - and -NMR to confirm proton environments and carbon frameworks .

- X-ray crystallography for resolving crystal structures and verifying substituent positions .

- High-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. How can researchers confirm the absence of tautomeric forms in this compound?

- Methodological Answer : Variable-temperature NMR experiments (e.g., in DMSO-) can detect dynamic tautomerism by observing signal splitting or broadening. Additionally, X-ray crystallography provides static structural confirmation .

Q. What purification challenges arise during synthesis, and how can they be mitigated?

- Methodological Answer : Common issues include residual starting materials and byproducts. Column chromatography (silica gel, ethyl acetate/hexane gradients) effectively separates polar intermediates. Recrystallization in ethanol/water mixtures improves purity, monitored via TLC with UV visualization .

Advanced Research Questions

Q. How do computational methods predict the reactivity of this compound in metal coordination chemistry?

- Methodological Answer : Density functional theory (DFT) calculates electron density distributions at bond critical points (BCPs) and ring critical points (RCPs) to predict coordination sites. Comparative analysis with experimental X-ray data validates computational models, particularly for transition metal complexes (e.g., Cu, Fe) .

Q. What strategies resolve contradictory data in stability studies of metal complexes involving this compound?

- Methodological Answer : Reproduce experiments under controlled pH, temperature, and solvent conditions. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and compare with spectroscopic (UV-Vis, EPR) and crystallographic data to reconcile discrepancies .

Q. How can green chemistry principles be applied to synthesize this compound derivatives?

- Methodological Answer : Solvent-free conditions with indium(III) chloride (InCl) catalyze cyclization of N-propargylaniline derivatives. Microwave-assisted synthesis reduces reaction times and energy consumption, achieving yields >80% with minimal waste .

Q. What approaches enable regioselective functionalization of the quinoline ring in this compound?

- Methodological Answer : Introduce directing groups (e.g., -NH) to guide electrophilic substitution at specific positions (C-5 or C-8). Optimize reaction conditions (e.g., HNO/HSO for nitration) and validate regiochemistry via LC-MS and 2D NMR (e.g., NOESY) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.